3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-(1-naphthylmethylene)-2-thioxo-1,3-thiazolidin-4-one
Overview
Description
3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-(1-naphthylmethylene)-2-thioxo-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C25H19N3O2S2 and its molecular weight is 457.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 457.09186920 g/mol and the complexity rating of the compound is 876. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Fluorescent Chemosensors
One notable application of compounds structurally related to the specified chemical involves their use as fluorescent chemosensors. For instance, a study explored the physicochemical properties and fluorescent chemosensor capabilities of a similar compound for the selective and sensitive detection of Al3+ ions. This compound demonstrated off–on type fluorescence, making it a promising candidate for metal ion sensing in various environmental and biological contexts (Asiri et al., 2018).
Antimicrobial and Anti-inflammatory Agents
Another significant area of research has been the synthesis of novel derivatives with potential anti-inflammatory and antimicrobial activities. For example, specific derivatives have been synthesized to explore their efficacy against inflammation and microbial infections. These compounds have shown varying degrees of activity, highlighting their potential as therapeutic agents (Sunder & Maleraju, 2013).
Anticancer Evaluation
Further studies have involved the synthesis of derivatives for anticancer evaluations. The creation and reaction of these compounds with different nucleophiles have led to new molecules assessed for their anticancer properties. This research underlines the potential of such compounds in developing novel anticancer drugs (Gouhar & Raafat, 2015).
Antibacterial Agents
Additionally, the synthesis of novel linked heterocycles has been investigated for their potent antibacterial properties. These compounds, including derivatives of the original compound, have been tested against various bacterial strains, showing significant activity that suggests their potential for further development into antibacterial drugs (Reddy et al., 2011).
Properties
IUPAC Name |
(5Z)-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-5-(naphthalen-1-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O2S2/c1-16-22(24(30)28(26(16)2)19-12-4-3-5-13-19)27-23(29)21(32-25(27)31)15-18-11-8-10-17-9-6-7-14-20(17)18/h3-15H,1-2H3/b21-15- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMDLKJPYWBLNIT-QNGOZBTKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N3C(=O)C(=CC4=CC=CC5=CC=CC=C54)SC3=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N3C(=O)/C(=C/C4=CC=CC5=CC=CC=C54)/SC3=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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